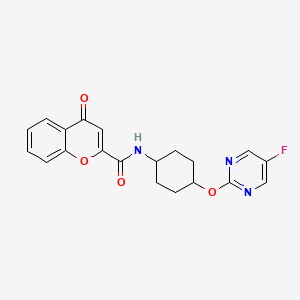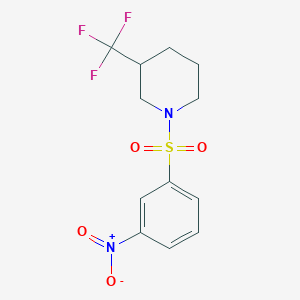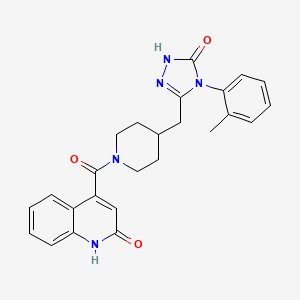
6-Bromo-5-chloro-8-fluoroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-chloro-8-fluoroisoquinoline is a compound used for pharmaceutical testing . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C9H4BrClFN . The InChI code is 1S/C9H4BrClFN/c10-7-3-8(12)6-4-13-2-1-5(6)9(7)11/h1-4H .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 260.49 . It is stored at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Modification
6-Bromo-5-chloro-8-fluoroisoquinoline is a compound that can be involved in various chemical synthesis processes. One study discusses the chlorination and iodination of related quinolines, highlighting methods to synthesize halogenated quinolines, which can be relevant for the synthesis of this compound (Tochilkin et al., 1983). Another study explores the Knorr synthesis of similar bromo-quinoline compounds, indicating potential pathways for synthesizing and modifying this compound (Wlodarczyk et al., 2011).
Biological Activities and Applications
Research has shown that halogenated quinolines, similar to this compound, have various biological activities. For example, a study on substituted naphthoquinones and quinolines demonstrates their potential as fungicides (James et al., 1981). Another study investigates the antibacterial activity of quinoline derivatives, suggesting possible applications in antimicrobial therapies (Hayashi et al., 2002).
Material Science and Sensing Applications
Quinoline derivatives have also been studied for their potential in material science and as sensors. One study characterizes a quinoline compound as a chemosensor for cadmium, indicating potential environmental or analytical applications (Prodi et al., 2001).
Photophysical Properties
The photophysical properties of quinoline derivatives are explored in various studies. For instance, research on spiropyrans and spirooxazines involving bromo-quinoline derivatives examines their photochromic behavior, which can be relevant for the development of optical materials or molecular switches (Voloshin et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-5-chloro-8-fluoroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-7-3-8(12)6-4-13-2-1-5(6)9(7)11/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPFGBLXXYMKHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=C(C=C2F)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2411103.png)

![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2411108.png)
![2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2411110.png)

![4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2411113.png)

![Ethyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2411118.png)
![5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2411119.png)

![5-[2-(2,2-Difluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2411122.png)
![3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2411123.png)
